5-Cyclohexyl-3-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazole
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Overview
Description
5-Cyclohexyl-3-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family. Oxadiazoles are five-membered ring structures containing two nitrogen atoms, one oxygen atom, and two carbon atoms. This particular compound is characterized by a cyclohexyl group and a methoxyphenylmethyl group attached to the oxadiazole ring. Oxadiazoles are known for their diverse applications in medicinal chemistry, material science, and as high-energy materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclohexyl-3-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of cyclohexyl hydrazine with 4-methoxybenzaldehyde to form the corresponding hydrazone. This intermediate is then subjected to cyclization using reagents such as acetic anhydride or phosphorus oxychloride to yield the desired oxadiazole compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
5-Cyclohexyl-3-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
5-Cyclohexyl-3-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of high-energy materials and as a component in specialty polymers.
Mechanism of Action
The mechanism of action of 5-Cyclohexyl-3-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application, but common targets include enzymes involved in oxidative stress and inflammation .
Comparison with Similar Compounds
Similar Compounds
5-(4-Methoxyphenyl)-1H-indole: Shares the methoxyphenyl group but has an indole ring instead of an oxadiazole ring.
5-(4-Methoxyphenyl)-1H-imidazole: Similar structure with an imidazole ring.
3-Cyclohexyl-4,5-dihydro-5-methyl-5-isoxazoleacetic acid: Contains a cyclohexyl group and an isoxazole ring
Uniqueness
5-Cyclohexyl-3-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazole is unique due to its specific combination of functional groups and the oxadiazole ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-cyclohexyl-3-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-19-14-9-7-12(8-10-14)11-15-17-16(20-18-15)13-5-3-2-4-6-13/h7-10,13H,2-6,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEPBTIHHSSGDQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NOC(=N2)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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